4-Cyclohexylmethoxy-1H-pyrazole
Description
4-Cyclohexylmethoxy-1H-pyrazole is a pyrazole derivative featuring a cyclohexylmethoxy substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are renowned for their pharmacological versatility, including antiarrhythmic, sedative, hypoglycemic, antiviral, and pesticidal activities . The cyclohexylmethoxy group, a bulky ether substituent, likely influences solubility, metabolic stability, and receptor interactions compared to other substituents like thioethers or halogens.
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-4-9(5-3-1)8-13-10-6-11-12-7-10/h6-7,9H,1-5,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTFDJZKWSJXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylmethoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and ability to tolerate various functional groups and sterically hindered substrates.
Industrial Production Methods: Industrial production of 4-Cyclohexylmethoxy-1H-pyrazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylmethoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclohexylmethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Cyclohexylmethoxy-1H-pyrazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexylmethoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-position substituent significantly impacts molecular properties. Key analogues from the evidence include:
Analysis :
- Electron Effects : The cyclohexylmethoxy group (electron-donating via ether oxygen) contrasts with nitrophenyl (electron-withdrawing) and chloro (moderately electron-withdrawing) . This affects reactivity and intermolecular interactions.
- Solubility : Bulky cyclohexyl groups may reduce water solubility compared to smaller substituents like methoxy .
- Density and pKa : The chloro-substituted analogue has a density of 1.28 g/cm³ and low pKa (1.00), suggesting higher acidity than ether derivatives.
Pharmacological Activities
Pyrazole derivatives exhibit diverse biological activities depending on substituents:
- 4-(Cyclohexylsulfanyl)-1H-pyrazole : Demonstrates antiarrhythmic, sedative, and antiviral properties . The thioether group may enhance membrane permeability but reduce metabolic stability compared to ethers.
- 4-Nitrophenyl derivatives : Electron-withdrawing nitro groups are linked to hypoglycemic and pesticidal activities .
Inference for 4-Cyclohexylmethoxy-1H-pyrazole : The cyclohexylmethoxy group may balance lipophilicity and stability, making it suitable for CNS-targeting therapies or agrochemical applications.
Spectroscopic Data
- NMR Shifts :
- 4-Nitrophenyl derivatives : Aromatic protons appear at δ 7.5–8.5 ppm in ¹H NMR due to electron-withdrawing effects .
- Cyclohexylsulfanyl analogues : Cyclohexyl protons resonate at δ 1.2–2.5 ppm, with sulfanyl-linked carbons at ~δ 45 ppm in ¹³C NMR .
- Methoxy groups : Typically show singlet peaks near δ 3.3–3.8 ppm for methoxy protons .
Inference : The cyclohexylmethoxy group in the target compound would produce distinct cyclohexyl multiplet peaks (δ 1.0–2.5 ppm) and a methoxy singlet (δ ~3.3 ppm).
Biological Activity
4-Cyclohexylmethoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique cyclohexylmethoxy group. This structural feature contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 4-Cyclohexylmethoxy-1H-pyrazole can be represented as follows:
Where , , and correspond to the specific numbers of carbon, hydrogen, and nitrogen atoms in the compound. The presence of the cyclohexylmethoxy group enhances its lipophilicity, potentially influencing its biological activity.
Table 1: Comparison of Pyrazole Derivatives
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 4-Cyclohexylmethoxy-1H-pyrazole | Heterocyclic | Antimicrobial, anti-inflammatory |
| 4-Methyl-1H-pyrazole | Heterocyclic | Antidote for methanol poisoning |
| 4-Phenyl-1H-pyrazole | Heterocyclic | Potential anti-cancer properties |
| 4-Amino-1H-pyrazole | Heterocyclic | Used in pharmaceuticals and agrochemicals |
4-Cyclohexylmethoxy-1H-pyrazole exhibits various biological activities primarily through its interaction with specific molecular targets. It can act as a ligand that binds to enzymes or receptors, modulating their activity. This interaction may lead to several biological effects, such as:
- Inhibition of Microbial Growth : The compound has shown potential antimicrobial properties against various pathogens.
- Reduction of Inflammation : It may exert anti-inflammatory effects by inhibiting specific inflammatory pathways.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of pyrazole derivatives, including 4-Cyclohexylmethoxy-1H-pyrazole. A review published in PubMed discusses the broad spectrum of biological activities exhibited by pyrazoles, noting their potential therapeutic applications in treating inflammatory diseases and infections .
In another study focusing on the structure-activity relationship (SAR) of pyrazole compounds, researchers found that modifications in the pyrazole ring significantly influenced their biological efficacy. The introduction of various substituents led to enhanced activity against specific microbial strains .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
